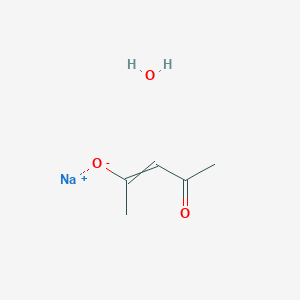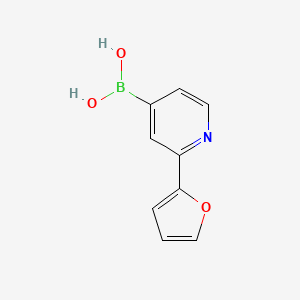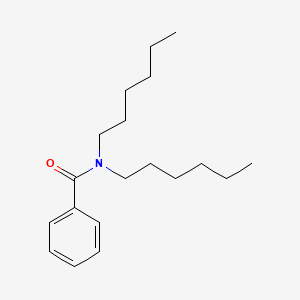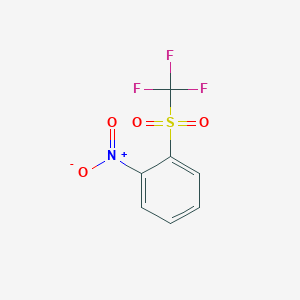
Sodium;4-oxopent-2-en-2-olate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;4-oxopent-2-en-2-olate;hydrate, also known as sodium 2,4-pentanedionate hydrate, is an organooxygen compound with the molecular formula C5H9NaO3 and a molecular weight of 140.11 g/mol . This compound is a sodium salt of an alpha-beta unsaturated carbonyl compound, which is characterized by the presence of both a carbonyl group and a double bond in its structure.
Mécanisme D'action
Target of Action
Sodium 2,4-pentanedionate hydrate, also known as Sodium acetylacetonate monohydrate, is primarily used as a pharmaceutical intermediate . It is often used as a precursor for metal complexes in organic synthesis due to its excellent chelating ability . The primary targets of this compound are therefore the metal ions in these complexes.
Mode of Action
The compound acts by chelating with metal ions, forming stable complexes. This interaction results in changes to the chemical properties of the metal ions, allowing them to participate in various chemical reactions .
Biochemical Pathways
The exact biochemical pathways affected by Sodium 2,4-pentanedionate hydrate depend on the specific metal ions it complexes with and the subsequent reactions these complexes undergo. In general, it can influence a wide range of reactions in organic synthesis, including catalysis and indicator reactions in chemical analysis .
Pharmacokinetics
As a pharmaceutical intermediate, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Sodium 2,4-pentanedionate hydrate would depend on the final pharmaceutical compound it is used to synthesize. It is soluble in water , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of Sodium 2,4-pentanedionate hydrate’s action are largely dependent on the specific reactions it is involved in. As a chelating agent, it can influence the reactivity of metal ions, potentially leading to various downstream effects in biochemical reactions .
Action Environment
The action, efficacy, and stability of Sodium 2,4-pentanedionate hydrate can be influenced by various environmental factors. For instance, it is hygroscopic and sensitive to exposure to moist air or water . Therefore, it should be stored in a cool, dry, and well-ventilated place . It is also incompatible with strong oxidizing agents and acids .
Analyse Biochimique
Biochemical Properties
Sodium 2,4-pentanedionate hydrate is soluble in water It is involved in various biochemical reactions
Cellular Effects
It is known to be used as a pharmaceutical intermediate , which suggests it may have some influence on cell function.
Molecular Mechanism
As a pharmaceutical intermediate , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium;4-oxopent-2-en-2-olate;hydrate can be synthesized through the reaction of sodium hydroxide with 2,4-pentanedione (acetylacetone). The reaction typically involves dissolving sodium hydroxide in water, followed by the addition of 2,4-pentanedione. The mixture is then stirred and heated to facilitate the formation of the sodium salt. The resulting product is then crystallized and dried to obtain the hydrate form .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade sodium hydroxide and 2,4-pentanedione, with controlled reaction conditions to ensure high yield and purity. The product is then subjected to purification processes such as recrystallization and drying to obtain the final hydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;4-oxopent-2-en-2-olate;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reactions typically involve the use of other metal salts or complexing agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various metal complexes depending on the substituting cation.
Applications De Recherche Scientifique
Sodium;4-oxopent-2-en-2-olate;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of metal complexes.
Biology: Employed in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium acetylacetonate: Similar in structure but differs in the position of the double bond.
Sodium 2,4-pentanedionate: Another sodium salt of an alpha-beta unsaturated carbonyl compound.
Sodium 3-penten-2-one: Similar structure but with different substituents on the carbon chain.
Uniqueness
Sodium;4-oxopent-2-en-2-olate;hydrate is unique due to its specific arrangement of the carbonyl and enolate groups, which allows it to form highly stable metal complexes. This stability makes it particularly useful in coordination chemistry and industrial applications .
Propriétés
Numéro CAS |
86891-03-4 |
|---|---|
Formule moléculaire |
C5H7NaO2 |
Poids moléculaire |
122.10 g/mol |
Nom IUPAC |
sodium;(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/C5H8O2.Na/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3-; |
Clé InChI |
AIWZOHBYSFSQGV-LNKPDPKZSA-M |
SMILES |
CC(=CC(=O)C)[O-].O.[Na+] |
SMILES isomérique |
C/C(=C/C(=O)C)/[O-].[Na+] |
SMILES canonique |
CC(=CC(=O)C)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-((3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342479.png)

![2,2-difluoro-5-(trifluoromethyl)benzo[d][1,3]dioxole](/img/structure/B6342503.png)


